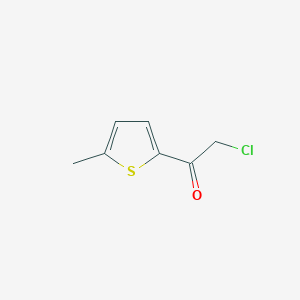

2-Chloro-1-(5-methylthiophen-2-yl)ethanone

Description

2-Chloro-1-(5-methylthiophen-2-yl)ethanone is a halogenated ketone featuring a 5-methylthiophene ring. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The methylthiophene moiety provides electron-donating properties and steric bulk, influencing its reactivity in nucleophilic substitutions, condensations, and reductions.

Properties

IUPAC Name |

2-chloro-1-(5-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLSTLPOEOWEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407041 | |

| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-42-6 | |

| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(5-methylthiophen-2-yl)ethanone can be synthesized through several methods. One common method involves the chlorination of 1-(5-methylthiophen-2-yl)ethanone using thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)). The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH(_3)CN).

Reduction: Sodium borohydride (NaBH(_4)) in methanol or lithium aluminum hydride (LiAlH(_4)) in diethyl ether.

Oxidation: Potassium permanganate (KMnO(_4)) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-chloro-1-(5-methylthiophen-2-yl)ethanol.

Oxidation: Formation of 2-chloro-1-(5-methylthiophen-2-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(5-methylthiophen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as an intermediate in the synthesis of drug candidates for various therapeutic areas.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, the methyl group is oxidized to a carboxylic acid. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the aryl/heteroaryl ring significantly alter physical properties and reactivity. Below is a comparative analysis:

Table 1: Key Properties of 2-Chloro-1-(aryl/heteroaryl)ethanones

*Calculated molecular weight based on formula C₇H₇ClOS.

Case Study: Biocatalytic Efficiency

- Substrate Specificity: 2-Chloro-1-(2,4-dichlorophenyl)ethanone achieves 83.2% yield in asymmetric reduction, while methylthiophene derivatives may require tailored enzymes due to steric effects .

- Industrial Viability : Transition metal catalysts (e.g., Ru with chiral ligands) achieve >96% yield and ee in ketone reductions but face cost limitations .

Biological Activity

2-Chloro-1-(5-methylthiophen-2-yl)ethanone is an organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. The compound features a thiophene ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes a chloro group and a methylthiophene moiety, which contribute to its unique reactivity and biological profile. The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : This method utilizes chlorination reactions on thiophene derivatives.

- Acylation Reactions : The introduction of the ethanone moiety can be performed via acylation techniques using acetic anhydride or similar reagents.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, including:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) values suggest notable efficacy against this common pathogen.

- Streptococcus agalactiae : The compound has demonstrated effectiveness with an MIC of approximately 75 µM .

The mechanism behind its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound indicate potential anticancer properties. In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed a broad spectrum of activity, particularly effective against Gram-positive strains like Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 50 |

| Streptococcus agalactiae | 75 |

| Staphylococcus aureus | 30 |

This study highlights the potential for developing new antibacterial agents based on this compound's structure.

Study 2: Anticancer Activity

A separate study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed that at concentrations above 100 µM, significant cell death was observed in breast and lung cancer cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 120 |

| A549 (Lung Cancer) | 95 |

These findings suggest further exploration into its mechanisms of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.